Chemical structure analysis of 3-[(2-Furylmethyl)sulfonyl]pyrrolidine
Chemical structure analysis of 3-[(2-Furylmethyl)sulfonyl]pyrrolidine
An In-Depth Technical Guide to the Chemical Structure Analysis of 3-[(2-Furylmethyl)sulfonyl]pyrrolidine
Abstract
This technical guide provides a comprehensive framework for the definitive structural elucidation of 3-[(2-Furylmethyl)sulfonyl]pyrrolidine, a novel heterocyclic compound with potential applications in medicinal chemistry and materials science. Aimed at researchers, scientists, and drug development professionals, this document moves beyond standard procedural outlines to offer a deep dive into the causality behind experimental choices. We present an integrated, multi-technique analytical strategy encompassing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and single-crystal X-ray crystallography. Each section details not only the protocol but also the underlying scientific principles and expected outcomes, ensuring a self-validating system for analysis. This guide is grounded in authoritative references and established best practices to ensure scientific integrity and reproducibility.
Introduction: The Imperative for Rigorous Structural Verification
The molecule 3-[(2-Furylmethyl)sulfonyl]pyrrolidine combines three key structural motifs: a pyrrolidine ring, a furan moiety, and a sulfone linker. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, present in numerous natural alkaloids and synthetic drugs.[1][2] The furan ring is another privileged heterocycle known for its diverse biological activities.[3] The sulfone group, while acting as a stable linker, significantly influences the molecule's polarity, solubility, and potential for hydrogen bonding.[4]
Given this structural complexity, unambiguous characterization is paramount. An error in structural assignment can invalidate biological data and derail a research program. Therefore, a robust, orthogonal analytical strategy is not merely a procedural step but a foundational requirement for scientific validity. This guide outlines such a strategy, designed to confirm molecular connectivity, stereochemistry, and purity with the highest degree of confidence.
Foundational Analysis: Proposed Synthesis and Chromatographic Purity
Before delving into spectroscopic analysis, understanding the molecule's synthetic origin is crucial for anticipating potential impurities and isomeric byproducts. While numerous routes to substituted pyrrolidines exist[5][6], a plausible and efficient pathway is proposed below.
Proposed Synthetic Pathway
A logical approach involves the nucleophilic substitution of a suitable leaving group on a furylmethyl precursor with a 3-mercaptopyrrolidine derivative, followed by oxidation to the sulfone.
Caption: Proposed two-step synthesis of the target compound.
This pathway informs the analytical strategy; for instance, we must confirm the complete oxidation of the thioether intermediate and the absence of over-oxidation or ring-opening byproducts.
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
Purity is a prerequisite for accurate spectroscopic analysis. Reverse-phase HPLC coupled with a UV detector (RP-HPLC-UV) is the standard for assessing the purity of small organic molecules.
Experimental Protocol: RP-HPLC-UV
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System Preparation: Use an HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Prepare a gradient system.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Elution:
-
Start with 5% B for 2 minutes.
-
Ramp to 95% B over 15 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 5% B over 1 minute and re-equilibrate for 4 minutes.
-
-
Detection: Monitor at wavelengths relevant to the furan and sulfone chromophores (e.g., 220 nm and 254 nm).
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of ~1 mg/mL.
-
Injection: Inject 5-10 µL onto the column.
-
Analysis: Integrate the peak area of the main component and any impurities. Purity should be ≥95% for subsequent characterization.
Core Structural Elucidation: An Orthogonal Spectroscopic Approach
No single technique can definitively prove a chemical structure. True confidence is achieved by integrating data from multiple, orthogonal methods. Our core strategy relies on Mass Spectrometry (for molecular weight and fragmentation) and NMR Spectroscopy (for connectivity and stereochemistry).
Caption: Orthogonal workflow for structural analysis.
Mass Spectrometry (MS): Confirming Molecular Formula and Fragmentation
Causality: High-Resolution Mass Spectrometry (HRMS) provides the most accurate mass measurement, allowing for the unambiguous determination of the molecular formula. Tandem MS (MS/MS) reveals fragmentation patterns that act as a structural fingerprint.
Experimental Protocol: LC-HRMS (ESI+)
-
Instrumentation: Utilize a Liquid Chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).[7]
-
Ionization: Employ Electrospray Ionization in positive mode (ESI+), as the pyrrolidine nitrogen is readily protonated.
-
Mass Analysis:
-
Full Scan (MS1): Acquire data from m/z 50-500 to determine the accurate mass of the protonated molecule [M+H]⁺.
-
Tandem MS (MS/MS): Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to generate fragment ions.
-
-
Data Interpretation:
-
Compare the measured accurate mass of the parent ion to the theoretical mass to confirm the elemental composition.
-
Analyze the fragmentation pattern. A known challenge with pyrrolidine-containing compounds is the preferential sequestration of the proton by the basic nitrogen, which can lead to a dominant, uninformative fragment from the neutral loss of the pyrrolidine moiety.[8][9] An optimized in-source fragmentation or varied collision energy approach may be necessary to elicit more informative fragments from the core structure.
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Predicted Data
| Parameter | Predicted Value | Information Gained |
| Molecular Formula | C₉H₁₃NO₃S | Elemental Composition |
| Exact Mass | 215.0616 | High-confidence formula confirmation |
| [M+H]⁺ (measured) | ~216.0694 | Confirmation of molecular weight |
| Key MS/MS Fragments | m/z 81.03 (Furylmethyl cation) | Confirms furan-methylene substructure |
| m/z 146.03 (M - Pyrrolidine) | Indicates loss of the pyrrolidine ring | |
| m/z 70.06 (Protonated pyrrolidine fragment) | Confirms pyrrolidine substructure[7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint
Causality: NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule. A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments is required to assign every proton and carbon and confirm how they are connected.
Experimental Protocol: Multinuclear NMR
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Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR: Acquire a standard proton spectrum. This provides information on the chemical environment, integration (number of protons), and multiplicity (neighboring protons) for each unique proton.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.
-
COSY (Correlation Spectroscopy): This 2D experiment reveals which protons are spin-coupled to each other (typically those separated by 2-3 bonds), confirming H-C-C-H connections.
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton signal with the carbon signal it is directly attached to, allowing for unambiguous C-H assignment.
Predicted ¹H and ¹³C NMR Data (in CDCl₃, representative values) The chemical shifts for furan and pyrrolidine rings are well-documented.[10][11] The electron-withdrawing sulfone group will deshield adjacent protons and carbons.
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Justification & COSY/HSQC Correlations |
| Furan H5 | ~7.4 | ~143 | Most deshielded furan proton. Correlates with H4 via COSY. |
| Furan H4 | ~6.4 | ~111 | Correlates with H5 and H3 via COSY. |
| Furan H3 | ~6.3 | ~110 | Correlates with H4 via COSY. |
| Furan CH₂ | ~4.5 (singlet) | ~55 | Methylene bridge, deshielded by sulfone and furan ring. |
| Pyrrolidine H3 | ~3.8 (quintet) | ~60 | Methine proton, strongly deshielded by the sulfone group. |
| Pyrrolidine H2/H5 | ~3.2-3.6 (multiplet) | ~50 | Carbons adjacent to nitrogen. |
| Pyrrolidine H4 | ~2.1-2.4 (multiplet) | ~30 | Methylene group adjacent to the sulfone-bearing carbon. |
| Pyrrolidine NH | Broad singlet | - | Exchangeable proton, position and shape are solvent-dependent. |
Supporting and Definitive Analysis
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Confirmation
Causality: FTIR spectroscopy is a rapid and effective method for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies. For this molecule, the most critical absorbances are those of the sulfone group.
Experimental Protocol: FTIR-ATR
-
Instrumentation: Use an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample: Place a small amount of the solid compound directly on the ATR crystal.
-
Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Analysis: Identify characteristic absorption bands.
Predicted FTIR Data
| Frequency Range (cm⁻¹) | Assignment | Significance |
| 1335–1300 & 1170–1135 | S=O Asymmetric & Symmetric Stretch | Confirmatory for the sulfone group [12] |
| ~3350 (broad) | N-H Stretch | Confirms secondary amine of the pyrrolidine ring |
| ~2900-2800 | C-H Aliphatic Stretch | Confirms CH₂ groups of pyrrolidine and bridge |
| ~3100 | C-H Aromatic Stretch | Confirms furan C-H bonds |
| ~1500, ~1015 | C=C and C-O-C Stretches | Characteristic of the furan ring |
X-ray Crystallography: The Gold Standard for Unambiguous Proof
Causality: While the combination of NMR and MS provides a robust structural hypothesis, only single-crystal X-ray crystallography can provide definitive, three-dimensional structural proof.[13][14] It resolves any ambiguity in connectivity, conformation, and relative stereochemistry by directly mapping electron density.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: This is the most critical and often challenging step. The compound must be slowly crystallized from a suitable solvent or solvent system (e.g., slow evaporation from ethyl acetate/hexanes, vapor diffusion). The goal is to obtain a single, high-quality crystal larger than 0.1 mm in all dimensions.[14]
-
Data Collection: Mount a suitable crystal on a diffractometer. An intense, monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is collected on a detector as the crystal is rotated.[15]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods to generate an initial electron density map, from which atomic positions are determined and refined.
-
Validation: The final structure is validated based on metrics like the R-factor, which indicates the agreement between the experimental diffraction pattern and the one calculated from the solved structure.
Expected Outcome: A complete 3D structural model showing precise bond lengths, bond angles, and the conformation of the molecule in the solid state. This data provides the ultimate, irrefutable proof of the chemical structure of 3-[(2-Furylmethyl)sulfonyl]pyrrolidine.
Conclusion
The structural analysis of a novel chemical entity like 3-[(2-Furylmethyl)sulfonyl]pyrrolidine demands a rigorous, multi-faceted approach. This guide outlines a self-validating workflow that begins with an understanding of the molecule's synthesis and purity, proceeds through an orthogonal combination of high-resolution mass spectrometry and comprehensive NMR spectroscopy, and is supported by functional group analysis via FTIR. For absolute certainty, particularly in a regulatory or drug development context, the "gold standard" of single-crystal X-ray crystallography is essential. By following this integrated strategy, researchers can ensure the scientific integrity of their work and build a solid foundation for any subsequent biological or material studies.
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